Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed facile, novel, and efficient synthesis methods for pyrazolo[3,4-b]pyridine products through condensation reactions of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the utility of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Catalytic Reactions
The compound has been involved in ruthenium-catalyzed C-H/CO/Olefin coupling reactions , where the pyrazole ring functions as a directing group for C-H bond cleavage, showcasing the compound's role in regioselective carbonylation processes (Asaumi et al., 2003).
Corrosion Inhibition
This compound derivatives have been identified as effective corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications to protect metals against corrosion (Tebbji et al., 2005).
Fluorescence and Luminescence Applications
A study on the synthesis of fluorophore 4-hydroxy pyrazolo[1,5-a]pyridines through a cascade reaction revealed strong fluorescence in solutions, suggesting the use of this compound in the development of new fluorescent materials (Yan et al., 2018).
Material Science and Coordination Polymers
Research into the synthesis and structural diversity of d10 metal coordination polymers constructed from this compound derivatives has provided insights into their use in creating chiral and achiral coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-propan-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-10-11(6-8)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJVZDOQKIJBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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